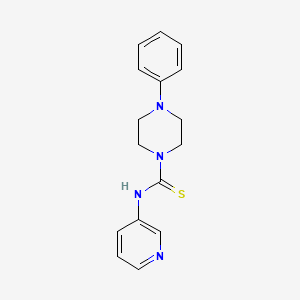![molecular formula C12H8ClN3O4 B14946187 6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B14946187.png)
6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a chlorophenyl group, an ethenyl linkage, and a nitro group attached to a pyrimidinedione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Attachment of the Ethenyl Linkage: The ethenyl linkage can be formed through a Heck reaction, where a halogenated pyrimidinedione reacts with a vinyl compound in the presence of a palladium catalyst.
Incorporation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki coupling reaction, where a halogenated pyrimidinedione reacts with a chlorophenyl boronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl linkage, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Epoxides or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(E)-2-(3-BROMOPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
6-[(E)-2-(3-METHOXYPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE: Similar structure with a methoxyphenyl group instead of a chlorophenyl group.
Uniqueness
6-[(E)-2-(3-CHLOROPHENYL)-1-ETHENYL]-5-NITRO-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H8ClN3O4 |
|---|---|
Poids moléculaire |
293.66 g/mol |
Nom IUPAC |
6-[(E)-2-(3-chlorophenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8ClN3O4/c13-8-3-1-2-7(6-8)4-5-9-10(16(19)20)11(17)15-12(18)14-9/h1-6H,(H2,14,15,17,18)/b5-4+ |
Clé InChI |
NJFTZSDGBXWXJT-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
![[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester](/img/structure/B14946115.png)
![Ethyl (2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}ethyl)carbamate](/img/structure/B14946118.png)
![dimethyl 2-[1-(3-cyclohexylpropanoyl)-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14946133.png)
![1-(2-{[2-(Morpholin-4-ylmethyl)phenyl]sulfanyl}phenyl)methanamine](/img/structure/B14946141.png)

![ethyl 1-[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B14946147.png)
![Ethyl 4-[1-(4-bromophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B14946154.png)
![9-Bromo-5-(2-chlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946180.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![3-[5-(Prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14946183.png)

![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
